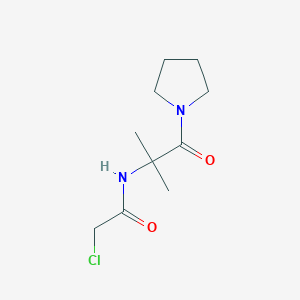![molecular formula C19H20N8O B2529863 2-Methyl-N-((6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamid CAS No. 2034600-14-9](/img/structure/B2529863.png)
2-Methyl-N-((6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H20N8O and its molecular weight is 376.424. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Insbesondere könnte die Pyrrolidin-Einheit der Verbindung eine Rolle bei der Kinase-Inhibition spielen. Weitere Modifikationen könnten ihre Aktivität gegen bestimmte Kinasen verbessern .
- Verbindungen, die Imidazol enthalten, weisen oft interessante pharmakologische Eigenschaften auf. Obwohl diese Verbindung nicht direkt in dieser Hinsicht untersucht wurde, wurden verwandte Imidazol-Hybride auf die Triple-Wiederaufnahmehemmung untersucht .
Kinase-Inhibition
Triple-Wiederaufnahmehemmung
Stereochemie und biologisches Profil
Zusammenfassend lässt sich sagen, dass die hybride Pyrrolidin-Imidazol-Pyridin-Struktur der Verbindung vielversprechend für verschiedene Anwendungen ist, und das Verständnis ihrer Stereochemie und ihrer Wechselwirkungen mit biologischen Zielstrukturen ist entscheidend, um ihr therapeutisches Potenzial zu maximieren. 🌟
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s structure suggests that it may have good lipophilicity, which could potentially enhance its bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]imidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O/c1-13-18(26-11-3-2-6-14(26)21-13)19(28)20-12-17-23-22-15-7-8-16(24-27(15)17)25-9-4-5-10-25/h2-3,6-8,11H,4-5,9-10,12H2,1H3,(H,20,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHNUIXXRHFLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NN=C4N3N=C(C=C4)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate](/img/structure/B2529782.png)
![Ethyl 4-[[(Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2529785.png)
![1-[4-(Propan-2-yl)phenyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2529787.png)
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2529788.png)

![2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B2529790.png)



![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-phenylpropanamide](/img/structure/B2529795.png)
![2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2529797.png)

![methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate](/img/structure/B2529802.png)

